molecular formula C6H5FO2 B14857899 2-Fluorocyclopenta-1,3-diene-1-carboxylic acid

2-Fluorocyclopenta-1,3-diene-1-carboxylic acid

Cat. No.: B14857899
M. Wt: 128.10 g/mol
InChI Key: IUAHQXYJOGDMPT-UHFFFAOYSA-N
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Description

2-Fluorocyclopenta-1,3-diene-1-carboxylic acid is an organic compound that belongs to the class of fluorinated cyclopentadienes. This compound is characterized by the presence of a fluorine atom attached to the cyclopentadiene ring and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorocyclopenta-1,3-diene-1-carboxylic acid typically involves the fluorination of cyclopenta-1,3-diene followed by carboxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclopentadiene ring. The reaction is usually carried out under mild conditions to prevent over-fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as rhodium or palladium can also enhance the efficiency of the fluorination and carboxylation processes.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Formation of fluorinated ketones or aldehydes.

    Reduction: Formation of fluorinated alcohols or aldehydes.

    Substitution: Formation of hydroxyl or amino derivatives of the compound.

Scientific Research Applications

2-Fluorocyclopenta-1,3-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Fluorocyclopenta-1,3-diene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

    Cyclopenta-1,3-diene-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Chlorocyclopenta-1,3-diene-1-carboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    2-Bromocyclopenta-1,3-diene-1-carboxylic acid: Similar to the chlorinated derivative but with a bromine atom.

Uniqueness: The presence of the fluorine atom in 2-Fluorocyclopenta-1,3-diene-1-carboxylic acid imparts unique properties such as increased stability, altered reactivity, and enhanced biological activity compared to its non-fluorinated or differently halogenated counterparts.

Properties

Molecular Formula

C6H5FO2

Molecular Weight

128.10 g/mol

IUPAC Name

2-fluorocyclopenta-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C6H5FO2/c7-5-3-1-2-4(5)6(8)9/h1,3H,2H2,(H,8,9)

InChI Key

IUAHQXYJOGDMPT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=C1C(=O)O)F

Origin of Product

United States

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